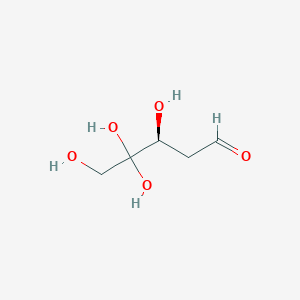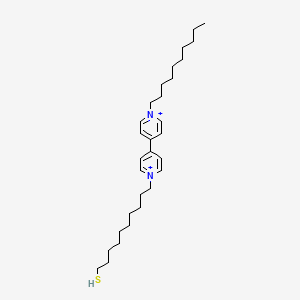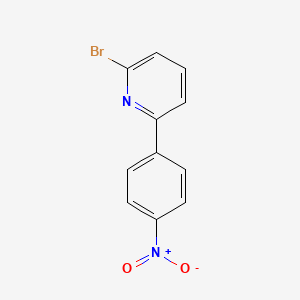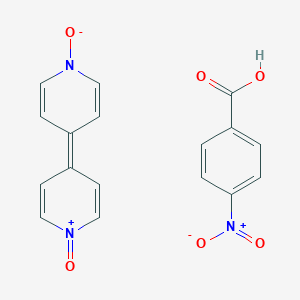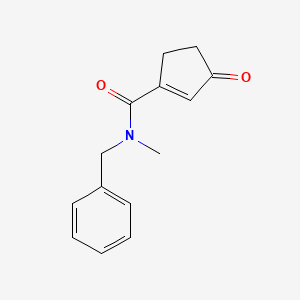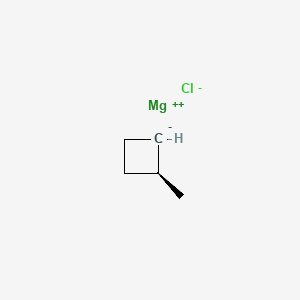
magnesium;methylcyclobutane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium methylcyclobutane chloride is a compound that combines magnesium, methylcyclobutane, and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium methylcyclobutane chloride can be synthesized through the reaction of methylcyclobutane with magnesium chloride in the presence of a suitable solvent. The reaction typically involves the use of anhydrous magnesium chloride and methylcyclobutane under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of magnesium methylcyclobutane chloride may involve the use of large-scale reactors where magnesium chloride and methylcyclobutane are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity magnesium methylcyclobutane chloride.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced magnesium species.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized magnesium compounds.
Reduction: Reduced magnesium species.
Substitution: Substituted magnesium compounds with different nucleophiles.
Applications De Recherche Scientifique
Magnesium methylcyclobutane chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with molecular targets through its magnesium and chloride ions. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Magnesium methylcyclobutane chloride can be compared with other similar compounds, such as:
Magnesium chloride: A common magnesium salt with various industrial and biological applications.
Methylcyclobutane: A hydrocarbon with unique structural properties.
Magnesium methylcyclopentane chloride: A similar compound with a different cycloalkane ring structure.
Propriétés
Numéro CAS |
820222-65-9 |
|---|---|
Formule moléculaire |
C5H9ClMg |
Poids moléculaire |
128.88 g/mol |
Nom IUPAC |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
Clé InChI |
YIPRMQBBSCOJCL-ZJIMSODOSA-M |
SMILES isomérique |
C[C@H]1CC[CH-]1.[Mg+2].[Cl-] |
SMILES canonique |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
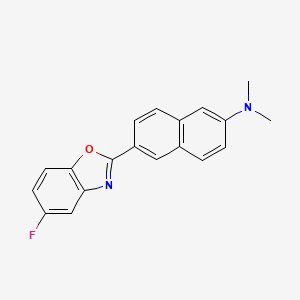
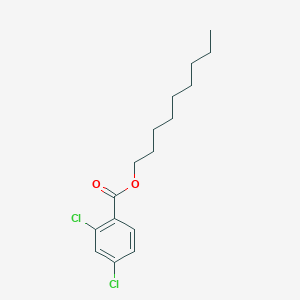
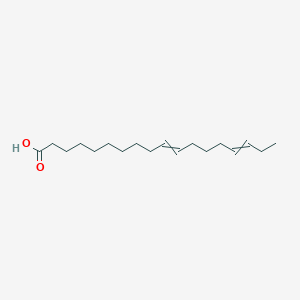
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
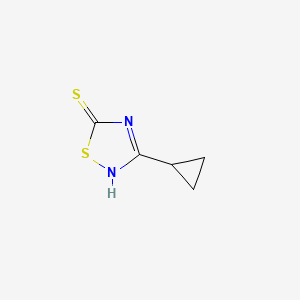
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
